
(S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(®-2,2-diméthyl-1,3-dioxolan-4-yl)éthanol est un composé chiral avec une structure unique qui comprend un cycle dioxolane et une fraction éthanol
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (S)-1-(®-2,2-diméthyl-1,3-dioxolan-4-yl)éthanol implique généralement la réaction d'un précurseur approprié avec des réactifs qui facilitent la formation du cycle dioxolane et l'introduction du groupe éthanol. Une méthode courante implique l'utilisation d'un catalyseur chiral pour assurer la stéréochimie correcte du produit. Les conditions de réaction comprennent souvent des températures contrôlées et des solvants spécifiques pour optimiser le rendement et la pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire, mais optimisées pour l'efficacité et la rentabilité. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir une production de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions
(S)-1-(®-2,2-diméthyl-1,3-dioxolan-4-yl)éthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe éthanol en aldéhyde ou en acide carboxylique.
Réduction : Le composé peut être réduit pour former différents dérivés alcooliques.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme le chlorure de thionyle (SOCl₂) ou le tribromure de phosphore (PBr₃) peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des aldéhydes ou des acides carboxyliques, tandis que la réduction peut produire divers alcools.
Applications De Recherche Scientifique
(S)-1-(®-2,2-diméthyl-1,3-dioxolan-4-yl)éthanol a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de construction chirale en synthèse organique.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Le composé est utilisé dans la production de produits chimiques fins et comme intermédiaire dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (S)-1-(®-2,2-diméthyl-1,3-dioxolan-4-yl)éthanol implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle dioxolane et la fraction éthanol peuvent interagir avec les sites actifs, influençant l'activité biologique du composé. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Mécanisme D'action
The mechanism of action of (S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and ethanol moiety can interact with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Éthanol : Un alcool simple largement utilisé dans l'industrie et la médecine.
Méthanol : Un autre alcool simple, mais avec une toxicité et des applications différentes.
Isopropanol : Souvent utilisé comme désinfectant et solvant.
Unicité
(S)-1-(®-2,2-diméthyl-1,3-dioxolan-4-yl)éthanol est unique en raison de sa nature chirale et de la présence du cycle dioxolane, qui confère des propriétés chimiques et une réactivité spécifiques. Cela le rend précieux dans les applications nécessitant une pureté chirale et des interactions spécifiques avec les molécules biologiques.
Propriétés
Formule moléculaire |
C7H14O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
Clé InChI |
YJZDTHNWQIMGBF-NTSWFWBYSA-N |
SMILES isomérique |
C[C@@H]([C@H]1COC(O1)(C)C)O |
SMILES canonique |
CC(C1COC(O1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




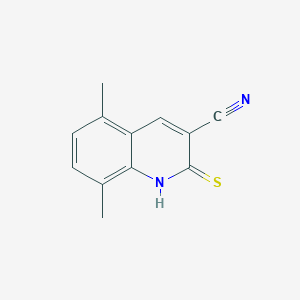

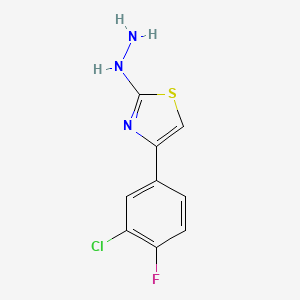
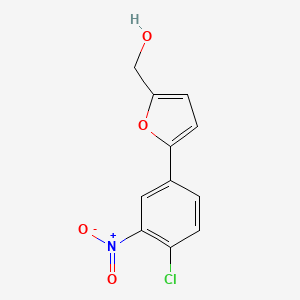
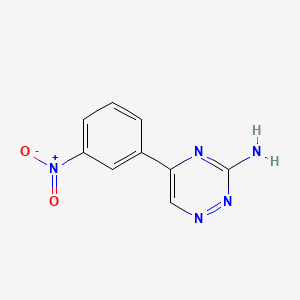
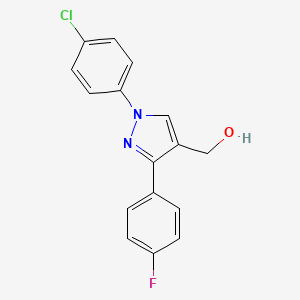

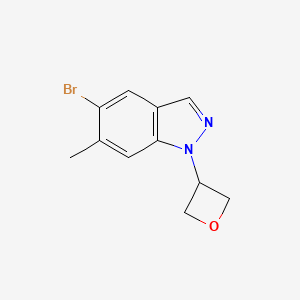
![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
